molecular formula C14H16N4 B2693842 2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 2195881-19-5

2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No. B2693842
CAS RN: 2195881-19-5
M. Wt: 240.31
InChI Key: XYQSZXNBMFGWKA-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as the one you’re asking about, are known to exhibit a wide range of pharmacological activities and are often used in the design of new drugs . They have been employed in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyridine derivative with a pyrimidine derivative . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques like 1H and 13C NMR spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve condensation reactions, cyclization, and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point can be determined experimentally, and NMR can provide information about the chemical structure .

Scientific Research Applications

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it’s possible that the compound , which contains similar structural features, could have similar therapeutic potential.

JAK1 Selective Inhibitor

The compound has been identified as a JAK1 selective inhibitor . JAK1 is a type of protein that is involved in the signaling pathways of various cytokines and growth factors, which are important for cell growth, survival, development, and differentiation. Inhibitors of JAK1 can be used to treat various diseases, including inflammatory diseases and cancers .

Anti-fibrosis Activity

Some pyridine derivatives have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . Given the structural similarities, the compound could potentially have anti-fibrosis activity.

Antibacterial Activity

The compound has been evaluated for its antibacterial activity . Antibacterial agents are used to treat infections caused by bacteria.

Inhibition of Inducible NO Synthase

The compound inhibits the activity of inducible NO synthase isolated from mouse RAW 264.7 cells in vitro . Inducible NO synthase is an enzyme that produces nitric oxide (NO), a free radical molecule that plays a role in immune response. Inhibitors of this enzyme can be used to treat various inflammatory diseases.

Synthesis of 2-Methylpyridines

The compound can be synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the target they are designed to interact with. Some pyrimidine derivatives are known to exhibit antimicrobial, antiviral, antitumor, and antifibrotic activities .

Future Directions

The future research directions in this field could involve the design and synthesis of new pyrimidine derivatives with improved pharmacological activities. These could be evaluated against various biological targets to develop new drugs .

properties

IUPAC Name

2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-9-5-4-8-15-13(9)18-14-11-6-3-7-12(11)16-10(2)17-14/h4-5,8H,3,6-7H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQSZXNBMFGWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=NC3=C2CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

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